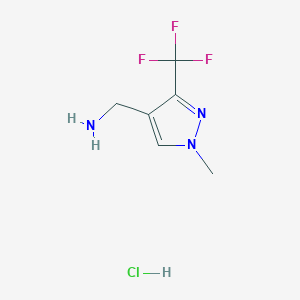
Clorhidrato de (3-(trifluorometil)-1-metil-1H-pirazol-4-il)metanamina
Descripción general
Descripción
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N3 and its molecular weight is 215.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
El grupo trifluorometil en este compuesto se ha utilizado en la síntesis de derivados con prometedoras propiedades anticancerígenas . Estos derivados se han probado por su acción antiproliferativa contra líneas celulares de cáncer de colon humano, mostrando un potencial significativo en el tratamiento del cáncer. Los compuestos pueden inducir la apoptosis a través de la vía mitocondrial, que es un mecanismo crucial para la terapéutica del cáncer.
Desarrollo de Medicamentos
Los compuestos con el grupo trifluorometil, como nuestro compuesto objeto de estudio, son parte de muchos medicamentos aprobados por la FDA . Están involucrados en la síntesis de nuevas moléculas de fármacos, especialmente debido a sus actividades farmacológicas, que incluyen diversas enfermedades y trastornos. El grupo trifluorometil es un farmacóforo común en el diseño de medicamentos.
Síntesis Orgánica
Este compuesto sirve como reactivo en síntesis orgánica, particularmente en la preparación de compuestos heterocíclicos. Su presencia en una estructura molecular puede alterar significativamente las propiedades químicas, haciéndolo valioso para desarrollar nuevas rutas y metodologías sintéticas.
Química de Coordinación
Como ligando, Clorhidrato de (3-(trifluorometil)-1-metil-1H-pirazol-4-il)metanamina se utiliza en química de coordinación. Puede formar complejos con varios metales, que pueden aplicarse en catálisis o como parte de materiales con propiedades electrónicas u ópticas específicas.
Crecimiento Farmacéutico
Los grupos funcionales que contienen flúor en este compuesto contribuyen al crecimiento farmacéutico . Son parte de más del 50 por ciento de las moléculas de medicamentos más vendidos, lo que indica su importancia en el desarrollo de medicamentos nuevos y efectivos.
Agroquímicos
Las propiedades únicas que confiere el grupo trifluorometil hacen que este compuesto sea un candidato para su uso en agroquímicos . Puede estar involucrado en la síntesis de pesticidas o herbicidas, donde las propiedades del grupo pueden mejorar la eficacia o la estabilidad de estos productos.
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring and a trifluoromethyl group. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, presence of other substances, etc. For example, the trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which could potentially increase the compound’s resistance to metabolic degradation .
Análisis Bioquímico
Biochemical Properties
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature . Additionally, (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, the compound can alter gene expression and cellular metabolism . Furthermore, (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride affects cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride vary with dosage in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At higher doses, it can induce toxicity and adverse effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus under certain conditions, influencing gene expression and other nuclear processes . This localization is regulated by specific targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-3-4(2-10)5(11-12)6(7,8)9;/h3H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAAJDVYRDULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-67-4 | |
| Record name | 1H-Pyrazole-4-methanamine, 1-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


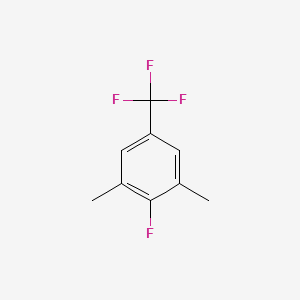


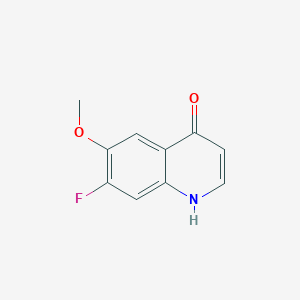

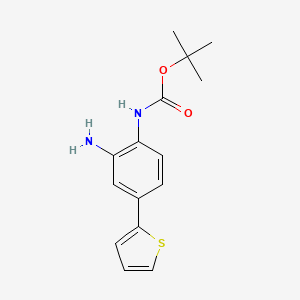
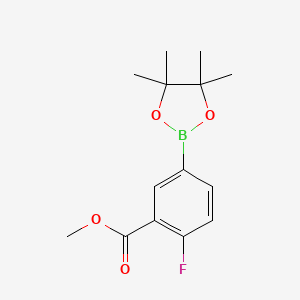
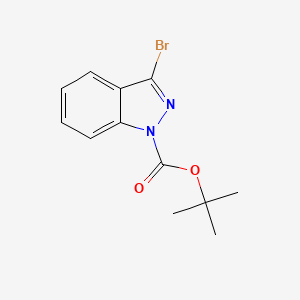
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)

![[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1442184.png)



